molecular formula C19H19FN2O3 B4239230 2-[(4-fluorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

2-[(4-fluorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No. B4239230
M. Wt: 342.4 g/mol
InChI Key: TZKASSZWEWQRHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-fluorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide, also known as TAK-659, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of kinase inhibitors and has been found to have a wide range of biochemical and physiological effects. In

Mechanism of Action

2-[(4-fluorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide works by inhibiting the activity of BTK, which is a key enzyme involved in B-cell receptor signaling. This signaling pathway is critical for the survival and proliferation of B-cells, which are a type of immune cell that plays a critical role in the body's immune response. By inhibiting BTK, 2-[(4-fluorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide can disrupt the signaling pathway and prevent the growth and survival of cancer cells.
Biochemical and Physiological Effects
2-[(4-fluorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and survival of cancer cells, induce apoptosis (programmed cell death), and enhance the efficacy of other cancer treatments. 2-[(4-fluorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has also been found to have anti-inflammatory effects and can reduce the production of cytokines, which are proteins that play a key role in the body's immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(4-fluorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is its potency and selectivity for BTK. This makes it an ideal tool for studying the role of B-cell receptor signaling in cancer and other diseases. However, one limitation of 2-[(4-fluorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is its potential toxicity, which can limit its use in certain experiments. Additionally, 2-[(4-fluorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide may not be effective against all types of cancer cells, and further research is needed to determine its efficacy in different types of cancer.

Future Directions

There are several potential future directions for research on 2-[(4-fluorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide. One area of focus is the development of new cancer treatments that incorporate 2-[(4-fluorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide. Another area of focus is the study of the role of B-cell receptor signaling in other diseases, such as autoimmune disorders. Additionally, further research is needed to determine the long-term safety and efficacy of 2-[(4-fluorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide and to identify potential side effects and drug interactions.

Scientific Research Applications

2-[(4-fluorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied for its potential applications in scientific research. It has been found to be a potent and selective inhibitor of the protein kinase BTK, which plays a critical role in B-cell receptor signaling. 2-[(4-fluorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to inhibit the growth of several types of cancer cells, including lymphoma and leukemia cells. It has also been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

2-[(4-fluorobenzoyl)amino]-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c20-14-9-7-13(8-10-14)18(23)22-17-6-2-1-5-16(17)19(24)21-12-15-4-3-11-25-15/h1-2,5-10,15H,3-4,11-12H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKASSZWEWQRHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-fluorophenyl)carbonyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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